molecular formula C20H17N5O3 B2921698 N-(2-Methoxy-phenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide CAS No. 656831-73-1

N-(2-Methoxy-phenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide

Cat. No.: B2921698
CAS No.: 656831-73-1
M. Wt: 375.388
InChI Key: XBQBKLJBTLDWFD-UHFFFAOYSA-N
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Description

N-(2-Methoxy-phenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a phenyl group at position 1 and an acetamide moiety at position 3. The acetamide side chain includes a 2-methoxyphenyl group, which introduces steric and electronic effects critical to its molecular interactions. This compound is structurally related to kinase inhibitors and agrochemicals, with its pyrazolo-pyrimidine scaffold enabling diverse biological activity modulation .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-28-17-10-6-5-9-16(17)23-18(26)12-24-13-21-19-15(20(24)27)11-22-25(19)14-7-3-2-4-8-14/h2-11,13H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQBKLJBTLDWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Methoxy-phenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC20H17N5O3
Exact Mass375.388 g/mol
InChI KeyCAQVPJJMDDBTGR-UHFFFAOYSA-N

Pharmacological Activities

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit a broad spectrum of biological activities:

  • Anticancer Activity :
    • Pyrazolo[3,4-d]pyrimidines have demonstrated significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines including prostate (PC-3) and lung (A549) cancer cells with IC50 values in the low micromolar range .
    • A study highlighted that certain derivatives can induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways such as the PI3K/AKT and MAPK pathways .
  • Antimicrobial Properties :
    • The compound exhibits antimicrobial activity against both bacterial and fungal strains. The presence of the pyrazole ring enhances its interaction with microbial targets .
  • Anti-inflammatory Effects :
    • Compounds in this class have also been noted for their anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Many pyrazolo[3,4-d]pyrimidine derivatives act as kinase inhibitors, targeting specific pathways involved in cancer progression .
  • Induction of Apoptosis : The compound may activate caspase pathways leading to programmed cell death in cancer cells .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Cytotoxicity Against Cancer Cell Lines :
    • A study reported that a similar pyrazolo[3,4-d]pyrimidine derivative exhibited significant cytotoxicity against HeLa and DU 205 cancer cell lines with IC50 values below 5 μM .
  • Antimicrobial Testing :
    • Research showed that derivatives with methoxy substitutions demonstrated enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .

Comparison with Similar Compounds

Positional Isomers of Methoxy-Substituted Phenoxy Acetamides

The target compound differs from closely related analogs in the position of the methoxy group on the phenyl ring. Two key analogs include:

Compound Name CAS Number Molecular Formula Substituent Position Molecular Weight Key Structural Feature(s)
2-(3-Methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide 899752-73-9 C20H17N5O4 3-methoxy 391.4 Methoxy at meta position on phenoxy ring
2-(4-Methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide 899946-28-2 C20H17N5O4 4-methoxy 391.4 Methoxy at para position on phenoxy ring
Target Compound : N-(2-Methoxy-phenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide Not Provided C20H17N5O4 2-methoxy ~391.4 (inferred) Methoxy at ortho position on phenyl-acetamide

Key Observations :

  • Hydrogen Bonding : The methoxy group’s position influences hydrogen-bonding networks. Ortho substitution may disrupt intramolecular interactions, whereas para substitution allows for extended planar arrangements .
  • Bioactivity : Positional isomerism often alters receptor binding. For example, para-substituted analogs (e.g., CAS 899946-28-2) may exhibit enhanced solubility due to symmetric charge distribution, whereas ortho-substituted derivatives (target compound) could show improved membrane permeability .

Comparison with Pyrazolo-Pyrimidine Derivatives in Agrochemicals

The pyrazolo[3,4-d]pyrimidine core is also found in agrochemicals, though substituents dictate application:

Compound Name Use Key Substituents Molecular Features
Target Compound Research 2-Methoxyphenyl acetamide, phenyl at N1 Pyrazolo-pyrimidinone core with acetamide linker
N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) Fungicide 2,6-Dimethylphenyl, oxazolidinyl Oxazolidinone ring instead of pyrimidinone
Flumetsulam Herbicide Triazolo[1,5-a]pyrimidine sulfonamide Sulfonamide group, triazolo-pyrimidine core

Key Differences :

  • Core Structure: Oxadixyl replaces the pyrazolo-pyrimidinone with an oxazolidinone ring, reducing aromaticity and altering electron distribution .
  • Functional Groups : Flumetsulam’s sulfonamide group enhances acidity, improving soil mobility compared to the target compound’s neutral acetamide .

Comparison with Benzo-Oxazinone Derivatives

describes a pyrimidin-4-yl benzo[b][1,4]oxazin-3(4H)-one derivative (7a-c). Differences include:

  • Synthesis: The target compound’s synthesis likely involves amide coupling (similar to ’s use of Cs2CO3/DMF), whereas benzo-oxazinone derivatives require multistep cyclization .

Research Implications

  • Drug Design : The ortho-methoxy substitution in the target compound may optimize kinase inhibition by balancing steric bulk and hydrogen-bonding capacity, a hypothesis supported by pyrazolo-pyrimidine pharmacophore models .

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